molecular formula C20H36N4O11 B13842499 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one

4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one

Cat. No.: B13842499
M. Wt: 508.5 g/mol
InChI Key: UFVHZHWJZUQEOD-VJHRQCMVSA-N
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Description

4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one is a chemical compound with the molecular formula C20H36N4O11 and a molecular weight of 508.53. It is a derivative of Gentamicin, an aminoglycoside antibiotic. This compound is often used as a building block in various chemical syntheses.

Preparation Methods

The preparation of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves several synthetic routes. One common method is through the synthesis of Gentamicin X2 Sulfate, where this compound is obtained as a by-product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, especially as a derivative of Gentamicin. In the industry, it is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves its interaction with specific molecular targets and pathways. As a derivative of Gentamicin, it is likely to exert its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic.

Comparison with Similar Compounds

4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one can be compared with other similar compounds, such as other derivatives of Gentamicin. These compounds share similar structural features and mechanisms of action but may differ in their specific chemical properties and applications. Some similar compounds include Gentamicin C1, Gentamicin C2, and Gentamicin C1a. The uniqueness of this compound lies in its specific structure and the particular synthetic routes used to obtain it.

Properties

Molecular Formula

C20H36N4O11

Molecular Weight

508.5 g/mol

IUPAC Name

(3aR,6R,7R,7aR)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-7-hydroxy-1,3a-dimethyl-4,6,7,7a-tetrahydropyrano[4,3-d][1,3]oxazol-2-one

InChI

InChI=1S/C20H36N4O11/c1-20-5-31-18(13(29)16(20)24(2)19(30)35-20)34-15-7(22)3-6(21)14(12(15)28)33-17-9(23)11(27)10(26)8(4-25)32-17/h6-18,25-29H,3-5,21-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,20-/m0/s1

InChI Key

UFVHZHWJZUQEOD-VJHRQCMVSA-N

Isomeric SMILES

C[C@]12CO[C@@H]([C@@H]([C@H]1N(C(=O)O2)C)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N

Canonical SMILES

CC12COC(C(C1N(C(=O)O2)C)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)N)N)N

Origin of Product

United States

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